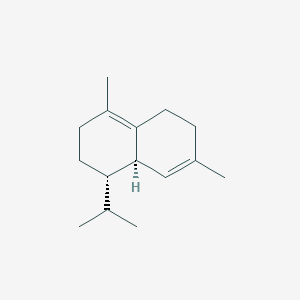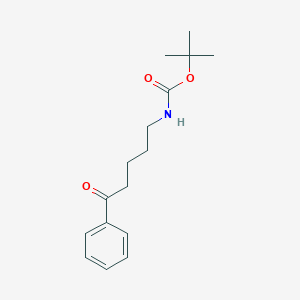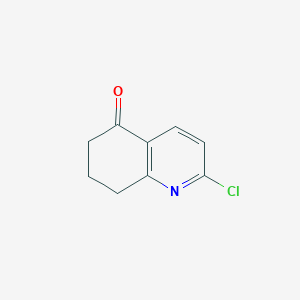
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid, also known as BCI, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCI belongs to the class of imidazole derivatives and has been found to exhibit potent anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2 activity, 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid reduces the production of prostaglandins, thereby reducing inflammation. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid also induces apoptosis in cancer cells by activating the caspase cascade, a series of protein molecules that are involved in the process of programmed cell death.
Effets Biochimiques Et Physiologiques
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has been found to exhibit potent anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins, a group of inflammatory mediators. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has also been found to induce apoptosis in cancer cells. Studies have shown that 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is effective against a wide range of cancer types, including breast, lung, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid in lab experiments is its potent anti-inflammatory and anti-cancer properties. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has been shown to be effective against a wide range of cancer types, making it a promising candidate for cancer therapy. However, one of the limitations of using 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid in lab experiments is its relatively complex synthesis method. The reaction involves the use of organic solvents and requires purification through column chromatography, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid. One area of research could focus on the optimization of the synthesis method to make it more efficient and cost-effective. Another area of research could focus on the development of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid analogs with improved anti-inflammatory and anti-cancer properties. Additionally, future research could investigate the potential of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, future research could investigate the potential of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid as a drug delivery system for other drugs, such as chemotherapy drugs, to improve their efficacy and reduce their side effects.
Conclusion:
In conclusion, 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits potent anti-inflammatory and anti-cancer properties and has been shown to be effective against a wide range of cancer types. The synthesis of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves the reaction of 1-(2-chlorobenzyl)-2-n-butylimidazole with chloroacetic acid in the presence of a base. One of the advantages of using 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid in lab experiments is its potent anti-inflammatory and anti-cancer properties, while one of the limitations is its relatively complex synthesis method. Future research could focus on the optimization of the synthesis method, the development of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid analogs, and the investigation of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid as a therapeutic agent for other diseases.
Méthodes De Synthèse
The synthesis of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves the reaction of 1-(2-chlorobenzyl)-2-n-butylimidazole with chloroacetic acid in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain pure 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid.
Applications De Recherche Scientifique
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and anti-cancer properties. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of inflammatory mediators. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells. Studies have shown that 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is effective against a wide range of cancer types, including breast, lung, and colon cancer.
Propriétés
Numéro CAS |
118393-93-4 |
|---|---|
Nom du produit |
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid |
Formule moléculaire |
C16H17Cl2N2NaO2 |
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
sodium;2-[2-butyl-5-chloro-3-[(2-chlorophenyl)methyl]imidazol-4-yl]acetate |
InChI |
InChI=1S/C16H18Cl2N2O2.Na/c1-2-3-8-14-19-16(18)13(9-15(21)22)20(14)10-11-6-4-5-7-12(11)17;/h4-7H,2-3,8-10H2,1H3,(H,21,22);/q;+1/p-1 |
Clé InChI |
UISHOHGMISMAQN-UHFFFAOYSA-M |
SMILES isomérique |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+] |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+] |
SMILES canonique |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+] |
Autres numéros CAS |
118393-93-4 |
Synonymes |
2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid S 8307 S-8307 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)